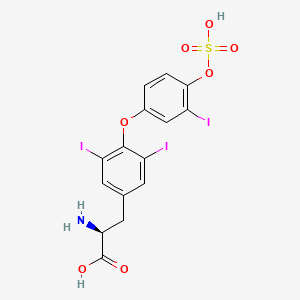

Triiodothyronine sulfate

Description

Triiodothyronine sulfate has been reported in Homo sapiens and Bos taurus with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[3,5-diiodo-4-(3-iodo-4-sulfooxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO7S/c16-9-6-8(1-2-13(9)26-27(22,23)24)25-14-10(17)3-7(4-11(14)18)5-12(19)15(20)21/h1-4,6,12H,5,19H2,(H,20,21)(H,22,23,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQYQXVJBNDCGY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I3NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185066 | |

| Record name | Triiodothyronine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Triiodothyronine sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31135-55-4 | |

| Record name | Triiodothyronine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31135-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triiodothyronine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triiodothyronine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triiodothyronine sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Significance of Triiodothyronine Sulfate in Human Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triiodothyronine sulfate (T3S), a sulfated conjugate of the active thyroid hormone triiodothyronine (T3), has long been recognized as a significant metabolite in human thyroid hormone metabolism. While initially considered an inactive byproduct destined for excretion, emerging research has unveiled a more nuanced role for T3S, particularly as a potential reservoir for active T3 and its involvement in specific physiological and pathophysiological states. This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and metabolic significance of T3S in humans. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of this metabolite, from its historical identification to its implications in thyroid hormone homeostasis. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the intricate metabolic pathways in which it participates.

Historical Perspective and the Discovery of this compound

The story of this compound (T3S) is intrinsically linked to the broader history of thyroid hormone research. Following the isolation of thyroxine (T4) by Edward C. Kendall in 1914 and the discovery of the more potent triiodothyronine (T3) by Gross and Pitt-Rivers in 1952, the focus of thyroid research shifted towards understanding the metabolism and peripheral actions of these hormones.[1][2][3] Early investigations into thyroid hormone metabolism in the mid-20th century utilized radioiodine tracers and chromatographic techniques to identify various metabolites in urine and plasma.

While a definitive first-discovery paper for T3S in humans remains elusive in the readily available literature, its existence as a product of peripheral T3 metabolism was acknowledged in studies preceding the development of highly specific assays. The sulfated conjugate of T3 was long recognized as a normal product of this metabolic pathway.[4] A pivotal moment in the study of T3S came in 1992 with the work of Chopra and colleagues, who developed a highly sensitive and specific radioimmunoassay (RIA) for T3S. This technological advancement allowed for the first time the precise quantification of T3S in human serum and amniotic fluid, confirming its status as a normal component of human circulation and revealing significant alterations in its concentration in various physiological and pathological conditions.

Physicochemical Properties and Structure

This compound is an endogenous metabolite formed by the addition of a sulfate group to the phenolic hydroxyl group of the outer ring of triiodothyronine.

-

Chemical Name: 3,5,3'-Triiodothyronine-3'-sulfate

-

Molecular Formula: C₁₅H₁₂I₃NO₇S

-

Appearance: Off-white to pale yellow solid

-

Solubility: Soluble in organic solvents such as DMSO and DMF.

The addition of the sulfate moiety significantly increases the water solubility of T3, facilitating its transport in biological fluids and its eventual excretion.

Quantitative Data on this compound in Humans

The development of a specific radioimmunoassay for T3S has enabled the quantification of its circulating levels in various human populations. The following tables summarize key quantitative data from foundational and subsequent studies.

Table 1: Serum this compound (T3S) Concentrations in Healthy and Diseased States

| Population/Condition | Mean Serum T3S Concentration (pmol/L) | Range/Standard Error | Reference |

| Healthy Adults | 76 | ± 7.2 (SE) | Chopra et al., 1992 |

| Hyperthyroidism (Graves' Disease) | 268 | ± 29 (SE) | Chopra et al., 1992 |

| Hypothyroidism | 92 | ± 28 (SE) | Chopra et al., 1992 |

| Nonthyroidal Illness | 201 | ± 32 (SE) | Chopra et al., 1992 |

| Pregnancy (15-31 weeks) | 40 | ± 6.2 (SE) | Chopra et al., 1992 |

| Newborns (Cord Sera) | 429 | ± 39 (SE) | Chopra et al., 1992 |

Table 2: Metabolic Clearance Rate of this compound in Euthyroid Men

| Parameter | Value | Units | Reference |

| Metabolic Clearance Rate (MCR) | 127 ± 8 | L/day | LoPresti et al., 1991[4] |

| Primary Route of Disposal | Deiodination | - | LoPresti et al., 1991[4] |

| Deiodination Efficiency | 92% | % of disposal | LoPresti et al., 1991[4] |

Metabolic Pathways and Signaling

The metabolism of T3S is intricately linked with the broader pathways of thyroid hormone activation and inactivation. The key enzymes involved are sulfotransferases (SULTs) for its synthesis and iodothyronine deiodinases, particularly Type 1 deiodinase (D1), for its degradation.

Synthesis of this compound

T3S is synthesized from T3 primarily in the liver by the action of cytosolic sulfotransferases, with SULT1A1 being a key enzyme in this process. This sulfation step is a crucial part of the body's mechanism to regulate the levels of active thyroid hormone.

Figure 1: Enzymatic synthesis of this compound (T3S) from Triiodothyronine (T3).

Degradation and Potential Reactivation of T3S

T3S is a preferred substrate for Type 1 iodothyronine deiodinase (D1), which is abundant in the liver, kidneys, and thyroid. D1-mediated deiodination of T3S leads to the formation of diiodothyronine sulfate (T2S) and inorganic iodide. This pathway represents a major route for the clearance of T3S from the circulation.

Furthermore, T3S can be desulfated by tissue and bacterial sulfatases, regenerating active T3. This suggests that T3S may act as a circulating reservoir of T3, which can be reactivated in specific tissues or under certain physiological conditions.[5]

Figure 2: Metabolic fate of this compound (T3S).

Biological Activity

In vitro studies have generally shown that T3S has no intrinsic thyromimetic activity. It does not bind with high affinity to thyroid hormone receptors and fails to elicit the downstream cellular responses typically associated with T3. However, its ability to be converted back to T3 suggests an indirect biological role.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol for Radioimmunoassay (RIA) of this compound

This protocol is based on the method developed by Chopra et al. (1992), which enabled the first sensitive and specific measurement of T3S in human serum.

Objective: To quantify the concentration of T3S in human serum.

Materials:

-

Anti-T3S antiserum (rabbit)

-

¹²⁵I-labeled T3S (tracer)

-

T3S standards of known concentrations

-

Goat anti-rabbit gamma globulin (second antibody)

-

Normal rabbit serum

-

Phosphate-buffered saline (PBS) with 0.1% gelatin

-

Ethanol

-

Serum samples

Procedure:

-

Sample Preparation (Ethanol Extraction):

-

To 1.0 mL of serum, add 2.0 mL of cold absolute ethanol.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 2000 x g for 20 minutes at 4°C.

-

Decant the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 1.0 mL of PBS with 0.1% gelatin.

-

-

Radioimmunoassay:

-

Set up assay tubes in duplicate for standards, controls, and extracted samples.

-

To each tube, add 100 µL of standard or reconstituted sample extract.

-

Add 100 µL of ¹²⁵I-T3S (approximately 10,000 cpm) to each tube.

-

Add 100 µL of diluted anti-T3S antiserum to all tubes except the non-specific binding (NSB) tubes.

-

Vortex and incubate for 24 hours at 4°C.

-

Add 100 µL of a mixture of goat anti-rabbit gamma globulin and normal rabbit serum.

-

Vortex and incubate for another 24 hours at 4°C.

-

Centrifuge the tubes at 2000 x g for 30 minutes at 4°C.

-

Decant the supernatant and count the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of T3S standards.

-

Determine the concentration of T3S in the samples by interpolating their percentage of bound tracer on the standard curve.

-

References

- 1. The discovery of thyroid replacement therapy. Part 3: A complete transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3:5:3′-Triiodothyronine. 1. Isolation from thyroid gland and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The identification of 3:5:3'-L-triiodothyronine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thyroiduk.org [thyroiduk.org]

- 5. Preparation of 125I-thyroxine and 125I-triiodothyronine of high specific activity for the radioimmunoassay of serum total T4 and T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Metabolism of Triiodothyronine Sulfate: A Technical Guide

Abstract

Triiodothyronine sulfate (T3S), a major metabolite of triiodothyronine (T3), has been a subject of scientific inquiry for decades, particularly concerning its role in thyroid hormone homeostasis. Early research was pivotal in elucidating the metabolic pathways governing its formation and degradation, revealing a complex interplay of enzymatic processes primarily in the liver and kidneys. This technical guide provides an in-depth review of these seminal studies, focusing on the core metabolic pathways of sulfation and deiodination. It presents key quantitative data in structured tables for comparative analysis, details the experimental protocols employed in these foundational studies, and provides visualizations of the metabolic and experimental workflows using the DOT language. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational research in T3S metabolism.

Introduction

The biological activity of thyroid hormones is tightly regulated, not only through their synthesis and secretion but also through their peripheral metabolism. Triiodothyronine (T3), the most potent form of thyroid hormone, undergoes several metabolic transformations, including conjugation reactions. Among these, sulfation of the phenolic hydroxyl group of T3 to form this compound (T3S) emerged as a significant metabolic pathway.[1][2] Early investigations revealed that T3S is not merely an inactive excretion product but a substrate for further enzymatic reactions, suggesting a more intricate role in thyroid hormone regulation. This guide revisits the foundational studies that first characterized the metabolism of T3S, providing a detailed overview of the experimental approaches and key findings that have shaped our current understanding.

Core Metabolic Pathways

The metabolism of T3S is primarily characterized by two key enzymatic processes: its formation from T3 via sulfation and its subsequent degradation through deiodination. Glucuronidation represents another, albeit less prominent, conjugation pathway for T3.

Sulfation of Triiodothyronine (T3)

The formation of T3S is catalyzed by sulfotransferases (SULTs), a family of enzymes that transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate.[3] Early studies in rats identified the liver and kidneys as major sites of T3 sulfation.[3][4] In vitro assays using rat liver cytosol were instrumental in characterizing the kinetics of this reaction.[3]

Deiodination of this compound (T3S)

Once formed, T3S is a substrate for iodothyronine deiodinases, particularly the type I deiodinase (D1) found predominantly in the liver, kidney, and thyroid.[1][5] Sulfation of T3 was found to significantly accelerate its inner ring deiodination, leading to the formation of 3,3'-diiodothyronine sulfate (T2S).[1][5] This rapid deiodination of T3S suggests that sulfation is a critical step in the irreversible inactivation and clearance of T3.[1][5]

Glucuronidation of Triiodothyronine (T3)

While sulfation is a major conjugation pathway for T3, glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), also contributes to its metabolism.[6][7] T3-glucuronide is primarily excreted in the bile.[6][7] However, compared to sulfation, glucuronidation is considered a relatively minor pathway for T3 metabolism.[6]

References

- 1. Development of a radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simplified radioimmunoassay for triiodothyronine: evaluation of a new commercial kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the 3,5,3'-triiodothyronine sulfation activity in the adult and the fetal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo studies on thyroxine and triiodothyronine metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Techniques for assessment of biliary excretion and enterohepatic circulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioimmunoassay (RIA) procedures for Triiodothyronine (T3) and Thyroxine (T4) based on novel micro-magnetizable cellulose particles containing manganese ferrite core [inis.iaea.org]

Investigating the Function of the Type III Secretion System (T3SS) In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Type III Secretion System (T3SS) is a sophisticated nanomachine utilized by many Gram-negative bacteria to directly inject virulence proteins, known as effectors, into the cytoplasm of host cells.[1][2] This direct delivery system allows pathogenic bacteria to manipulate a variety of host cellular processes, including cytoskeletal dynamics, membrane trafficking, and innate immune signaling pathways, ultimately promoting bacterial survival, replication, and dissemination.[3][4][5] Understanding the intricate in vivo functions of the T3SS and its effector proteins is paramount for elucidating disease pathogenesis and for the development of novel anti-infective therapies.[6][7]

This in-depth technical guide provides a comprehensive overview of the core methodologies used to investigate the function of the T3SS in vivo. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments aimed at dissecting the complex interplay between T3SS-possessing bacteria and their hosts. The guide details key experimental protocols, presents quantitative data in a structured format for easy comparison, and provides visualizations of critical signaling pathways and experimental workflows.

I. Key Experimental Protocols for In Vivo T3SS Functional Analysis

A variety of experimental techniques are employed to study the function of the T3SS in living organisms. These methods range from quantifying bacterial colonization and host responses to visualizing effector translocation in real-time.

Animal Models of T3SS-Mediated Pathogenesis

Animal models are indispensable for studying the in vivo relevance of the T3SS in the context of a whole organism.[2][6] The choice of animal model depends on the specific pathogen and the aspect of pathogenesis being investigated.

a. Citrobacter rodentium Mouse Model:

The Citrobacter rodentium infection model in mice is a well-established and robust system for studying attaching and effacing (A/E) pathogens, such as enteropathogenic Escherichia coli (EPEC) and enterohemorrhagic E. coli (EHEC).[8][9] C. rodentium naturally infects mice and possesses a T3SS that is essential for its virulence, causing colonic hyperplasia and inflammation.[8][10]

Protocol: Citrobacter rodentium Infection in Mice [8][9][10]

-

Bacterial Culture: Grow C. rodentium overnight in Luria-Bertani (LB) broth at 37°C with shaking.

-

Inoculum Preparation: Pellet the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 109 colony-forming units (CFU)/100 µL).

-

Mouse Inoculation: Inoculate 6-8 week old C57BL/6 mice by oral gavage with 100 µL of the bacterial suspension.

-

Monitoring Colonization: Collect fecal pellets at various time points post-infection, homogenize in PBS, and plate serial dilutions on appropriate selective agar plates (e.g., MacConkey agar) to enumerate bacterial shedding.

-

Assessment of Pathogenesis: Monitor mice for weight loss and signs of disease. At desired time points, euthanize mice and collect tissues (e.g., colon, spleen, liver) for histological analysis, cytokine profiling, and determination of bacterial burden.

b. Bacterial Burden Quantification:

A fundamental method to assess the role of the T3SS in virulence is to compare the colonization and dissemination of wild-type bacteria with that of a T3SS-deficient mutant.

Protocol: Quantification of Bacterial Load in Organs [7][11][12][13][14]

-

Tissue Homogenization: Aseptically harvest organs (e.g., spleen, liver, mesenteric lymph nodes) and place them in a pre-weighed tube containing a known volume of sterile PBS.

-

Homogenization: Homogenize the tissues using a mechanical homogenizer or by passing through a cell strainer.

-

Serial Dilution and Plating: Perform serial dilutions of the tissue homogenate in PBS.

-

Plating: Plate the dilutions onto selective agar plates and incubate overnight at 37°C.

-

Enumeration: Count the colonies on the plates and calculate the CFU per gram of tissue.

Reporter Assays for Effector Translocation

Reporter-based assays are powerful tools for quantifying the translocation of T3SS effectors into host cells. These assays rely on the fusion of an effector protein to a reporter enzyme that is only active within the eukaryotic host cell.

a. Beta-Lactamase (TEM-1) Reporter Assay:

This assay utilizes a fusion of the effector protein to the TEM-1 β-lactamase enzyme.[1][15] Host cells are loaded with a fluorescent substrate (CCF4/AM) that contains a FRET pair. In the absence of the effector-β-lactamase fusion, excitation of the donor fluorophore results in FRET and emission from the acceptor. Upon translocation, the β-lactamase cleaves the substrate, disrupting FRET and causing a shift in emission.[15]

Protocol: Beta-Lactamase Reporter Assay for Effector Translocation [1][15]

-

Construct Generation: Create a translational fusion of the effector gene of interest with the gene encoding TEM-1 β-lactamase.

-

Infection: Infect host cells (in vitro or in vivo) with bacteria expressing the effector-β-lactamase fusion.

-

Substrate Loading: Load the infected cells with the CCF4/AM substrate according to the manufacturer's instructions.

-

Detection: Measure the fluorescence emission of both the donor and acceptor fluorophores using a fluorescence microscope or a plate reader.

-

Analysis: The ratio of donor to acceptor fluorescence intensity is used to quantify the extent of effector translocation.

b. Adenylate Cyclase (CyaA) Reporter Assay:

This assay involves fusing the effector protein to the calmodulin-dependent adenylate cyclase domain of the Bordetella pertussis CyaA toxin.[16] This domain is inactive in bacteria but becomes enzymatically active upon binding to calmodulin in the eukaryotic cytosol, leading to a measurable increase in cyclic AMP (cAMP) levels.[16]

Protocol: Adenylate Cyclase Reporter Assay for Effector Translocation [16]

-

Construct Generation: Create a translational fusion of the effector gene to the CyaA reporter domain.

-

Infection: Infect host cells with bacteria expressing the effector-CyaA fusion.

-

Cell Lysis: Lyse the infected cells at various time points post-infection.

-

cAMP Measurement: Quantify the intracellular cAMP concentration in the cell lysates using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit.

Fluorescent Labeling for In Vivo Imaging

Directly visualizing effector proteins within host cells provides invaluable spatial and temporal information about their function.

a. FlAsH/ReAsH Labeling:

This technology utilizes a small tetracysteine tag (Cys-Cys-Pro-Gly-Cys-Cys) genetically fused to the protein of interest.[17][18][19][20] This tag can be specifically labeled with membrane-permeant biarsenical dyes, FlAsH (green) or ReAsH (red), which become fluorescent only upon binding to the tetracysteine motif.[17][19][20]

Protocol: FlAsH/ReAsH Labeling of T3SS Effectors [17][18][19]

-

Construct Generation: Engineer the gene of interest to include a tetracysteine tag.

-

Expression: Express the tagged protein in the bacteria of interest.

-

Labeling: Incubate the bacteria with the FlAsH or ReAsH dye.

-

Infection and Imaging: Infect host cells with the labeled bacteria and visualize the translocation and localization of the effector protein using fluorescence microscopy.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is a powerful technique to study protein-protein interactions in living cells.[21][22][23][24][25] By fusing a donor fluorophore (e.g., CFP) to the T3SS effector and an acceptor fluorophore (e.g., YFP) to a putative host interaction partner, FRET will occur if the two proteins are in close proximity (typically 1-10 nm), resulting in a measurable change in fluorescence.

Protocol: FRET-Based Analysis of Effector-Host Protein Interaction [21][22][26]

-

Construct Generation: Create fusion constructs of the T3SS effector with a donor fluorophore (e.g., CFP) and the host protein of interest with an acceptor fluorophore (e.g., YFP).

-

Cell Transfection and Infection: Co-transfect host cells with the plasmids encoding the fusion proteins. Subsequently, infect the cells with the T3SS-positive bacteria.

-

Image Acquisition: Acquire images of the cells using a fluorescence microscope equipped for FRET imaging. This typically involves capturing images in the donor, acceptor, and FRET channels.

-

FRET Analysis: Correct the images for background and spectral bleed-through. Calculate the FRET efficiency or a normalized FRET index to quantify the interaction.

-

Controls: Include appropriate controls, such as cells expressing only the donor or acceptor fusion proteins, and cells where one of the interaction partners is known to not interact.

II. Quantitative Data Presentation

The following tables summarize representative quantitative data from in vivo studies of T3SS function.

Table 1: Bacterial Burden in Mice Infected with Wild-Type and T3SS-Deficient Salmonella [7]

| Strain | Organ | Day 3 Post-Infection (log10 CFU/g) | Day 6 Post-Infection (log10 CFU/g) |

| Wild-Type S. Choleraesuis | Spleen | ~ 6.5 | ~ 7.0 |

| ΔssaV (T3SS-2 mutant) | Spleen | Not Detected | Not Detected |

| Wild-Type S. Choleraesuis | Liver | ~ 6.0 | ~ 6.8 |

| ΔssaV (T3SS-2 mutant) | Liver | Not Detected | Not Detected |

Table 2: Host Cytokine Levels in Mice Infected with Wild-Type and T3SS-Deficient Bacteria [26][27]

| Bacterial Strain | Cytokine | Time Post-Infection | Level in Serum (pg/mL) | Level in Lung Homogenate (pg/g) |

| Wild-Type RSV | TNF-α | Day 1 | High | High |

| Control (uninfected) | TNF-α | Day 1 | Undetectable/Low | Undetectable/Low |

| Wild-Type RSV | IL-6 | Day 1 | High | High |

| Control (uninfected) | IL-6 | Day 1 | Undetectable/Low | Undetectable/Low |

| Wild-Type B. abortus in WT mice | TNF-α | 1 week | ~150 | - |

| Wild-Type B. abortus in IL-6 KO mice | TNF-α | 1 week | ~50 | - |

III. Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways manipulated by T3SS effectors and a general experimental workflow.

References

- 1. Yersinia YopH - Proteopedia, life in 3D [proteopedia.org]

- 2. The Shigella Type Three Secretion System Effector OspG Directly and Specifically Binds to Host Ubiquitin for Activation | PLOS One [journals.plos.org]

- 3. The Functions of Effector Proteins in Yersinia Virulence – PJM ONLINE [pjmonline.org]

- 4. The interplay between Salmonella and host: Mechanisms and strategies for bacterial survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Roles of SPI-2 T3SS effectors in virulence of Salmonella Choleraesuis and Construction of a triple-gene mutant vaccine strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yersinia type III effectors perturb host innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SopB activates the Akt-YAP pathway to promote Salmonella survival within B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salmonella type III effector SopB modulates host cell exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NADPH Oxidase Deficient Mice Develop Colitis and Bacteremia upon Infection with Normally Avirulent, TTSS-1- and TTSS-2-Deficient Salmonella Typhimurium | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Shigella kinase effector OspG modulates host ubiquitin signaling to escape septin-cage entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Shigella Type Three Secretion System Effector OspG Directly and Specifically Binds to Host Ubiquitin for Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Shigella flexneri suppresses NF-kB activation by inhibiting linear ubiquitin chain ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of Protein Interactions In Vivo with Fluorescence Resonance Energy Transfer (FRET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Visualization of in vivo protein–protein interactions in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. m.youtube.com [m.youtube.com]

- 26. In vivo production of tumour necrosis factor-alpha and interleukin-6 in BALB/c mice inoculated intranasally with a high dose of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Triiodothyronine Sulfate (T3S): An In-depth Technical Guide to its Role as a Biomarker in Thyroid Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triiodothyronine sulfate (T3S), a major metabolite of the active thyroid hormone triiodothyronine (T3), is emerging as a significant biomarker in the assessment of thyroid function and various pathological states. Traditionally considered an inactive byproduct of thyroid hormone degradation, recent evidence suggests T3S plays a crucial role as a reservoir for active T3, with its levels fluctuating significantly in response to thyroid disorders, non-thyroidal illnesses, and during fetal development. This technical guide provides a comprehensive overview of T3S metabolism, its clinical significance, and detailed methodologies for its quantification, offering a valuable resource for researchers and drug development professionals in the field of endocrinology.

Introduction to this compound (T3S)

Triiodothyronine (T3) is the most biologically active thyroid hormone, regulating a vast array of physiological processes, including metabolism, growth, and development.[1] The metabolism of T3 is a critical determinant of its bioavailability and action. One of the key metabolic pathways for T3 is sulfation, a conjugation reaction catalyzed by sulfotransferase enzymes (SULTs) that adds a sulfate group to the T3 molecule, forming this compound (T3S).[2] This process primarily occurs in the liver and kidneys.[3]

Initially, T3S was regarded as an inactive metabolite destined for excretion. However, the discovery that T3S can be desulfated back to active T3 by sulfatases present in various tissues has led to a paradigm shift in our understanding of its function.[3] T3S is now considered a potential circulating reservoir of T3, capable of providing a local supply of the active hormone in specific tissues. This dynamic interplay between sulfation and desulfation suggests that T3S levels may serve as a valuable biomarker for assessing thyroid hormone homeostasis and identifying disruptions in thyroid function.

T3S Metabolism and its Regulation

The homeostasis of T3S is tightly regulated by the activities of sulfotransferases and sulfatases.

Sulfation: The formation of T3S from T3 is catalyzed by cytosolic sulfotransferases, particularly SULT1A1.[4] The expression and activity of these enzymes are influenced by various factors, including thyroid-stimulating hormone (TSH). Studies have shown that TSH can suppress the expression and activity of SULT1A1 in thyrocytes, suggesting a feedback mechanism to modulate thyroid hormone metabolism within the thyroid gland itself.[4][5][6]

Desulfation: The reverse reaction, the conversion of T3S back to T3, is mediated by sulfatases. This enzymatic activity allows tissues to locally generate active T3 from the circulating T3S pool, thereby providing a mechanism for tissue-specific regulation of thyroid hormone action.

The balance between these two enzymatic activities is crucial in determining the circulating and tissue concentrations of both T3 and T3S.

Quantitative Data on Serum T3S Levels

The concentration of T3S in serum varies significantly across different physiological and pathological states. The following tables summarize the available quantitative data.

| Condition | Serum T3S Concentration (pmol/L) | Reference(s) |

| Healthy Adults | 76 ± 7.2 | [1] |

| Hyperthyroidism (Graves' Disease) | 268 ± 29 | [1] |

| Hypothyroidism | 92 ± 28 | [1] |

Table 1: Serum T3S Concentrations in Thyroid Disease

| Condition | Serum T3S Concentration (pmol/L) | Control Group (pmol/L) | Reference(s) |

| End-Stage Neoplastic Disease | 71 ± 32 | 50 ± 16 | [4] |

| Chronic Renal Failure | 100 ± 24 | 50 ± 16 | [4] |

Table 2: Serum T3S Concentrations in Non-Thyroidal Illness

| Population | Serum T3S Concentration (pmol/L) | Gestational Age | Reference(s) |

| Fetuses | 130 ± 62 (range: 50-294) | 19-42 weeks | [7] |

| Newborns (Cord Sera) | 429 ± 39 | At birth | [1] |

| Pregnant Women | 40 ± 6.2 | 15-31 weeks | [1] |

Table 3: Serum T3S Concentrations During Development

Clinical Significance of T3S as a Biomarker

The alterations in serum T3S levels across different conditions highlight its potential as a diagnostic and prognostic biomarker.

-

Hyperthyroidism: The significantly elevated levels of T3S in hyperthyroid patients suggest an increased rate of T3 sulfation, likely as a compensatory mechanism to inactivate the excess T3.[1] Measuring T3S could therefore provide an additional marker for diagnosing and monitoring hyperthyroidism.

-

Hypothyroidism: The modestly elevated T3S levels in hypothyroidism may reflect altered metabolic clearance of T3 and T3S.

-

Non-Thyroidal Illness (NTI): The increased T3S concentrations in NTI, such as end-stage neoplastic disease and chronic renal failure, are noteworthy.[4] In these conditions, there is often a decrease in serum T3 levels (low T3 syndrome). The elevated T3S may represent a shift in T3 metabolism away from deiodination and towards sulfation, potentially serving as a protective mechanism by maintaining a reservoir of T3 that can be reactivated when needed.

-

Fetal Development: The high concentrations of T3S in fetal circulation, significantly higher than in adults, underscore its importance during development.[1][7] It is hypothesized that T3S acts as a crucial source of active T3 for the developing fetal tissues, particularly the brain. The placenta has a high capacity for sulfation, contributing to the fetal T3S pool.

Experimental Protocols for T3S Measurement

Accurate quantification of T3S is essential for its clinical and research applications. The two primary methods for measuring T3S are radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Radioimmunoassay (RIA) for T3S

Principle: This method is based on the competitive binding of radiolabeled T3S and unlabeled T3S (from the sample) to a limited number of specific anti-T3S antibodies. The amount of radiolabeled T3S bound to the antibody is inversely proportional to the concentration of unlabeled T3S in the sample.

Detailed Methodology:

-

Antibody Production:

-

Synthesize a T3S-protein conjugate (e.g., T3S-bovine serum albumin) to be used as an immunogen.

-

Immunize rabbits or other suitable animals with the conjugate to elicit the production of anti-T3S antibodies.

-

Collect and purify the antiserum. Characterize the antibody for its titer, affinity, and cross-reactivity with other thyroid hormones and their metabolites (e.g., T4, T3, rT3, T4S). A highly specific antibody with low cross-reactivity is crucial for accurate measurements.[1]

-

-

Radiolabeling of T3S:

-

Prepare a radiolabeled tracer, typically by iodinating a T3S precursor with Iodine-125 (¹²⁵I).

-

-

Sample Preparation:

-

Since T3S is bound to plasma proteins like thyronine-binding globulin and albumin, an extraction step is necessary to measure total T3S.[1]

-

Extract serum samples with ethanol to precipitate proteins and release T3S into the supernatant.

-

Evaporate the ethanol extract to dryness and reconstitute the residue in assay buffer.

-

-

Assay Procedure:

-

Incubate a mixture of the prepared sample (or standard), a fixed amount of ¹²⁵I-labeled T3S, and the specific anti-T3S antibody.

-

Allow the mixture to reach equilibrium.

-

Separate the antibody-bound T3S from the free T3S. This can be achieved by using a second antibody (precipitating antibody) or by using antibody-coated tubes.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of known T3S standards.

-

Determine the T3S concentration in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for T3S

Principle: LC-MS/MS is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method allows for the direct and quantitative measurement of T3S in biological samples.

Detailed Methodology:

-

Sample Preparation:

-

Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., ¹³C₆-T3S) to the serum sample to account for variations in sample processing and instrument response.

-

Protein Precipitation and Extraction: Precipitate proteins using a solvent like acetonitrile or methanol. T3S can then be extracted from the supernatant.

-

Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, a solid-phase extraction step can be employed to isolate T3S and remove interfering substances.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the extracted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separate T3S from other components in the sample using a suitable reversed-phase column (e.g., C18).

-

Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

Ionization: T3S molecules are ionized in the ESI source.

-

Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

First Quadrupole (Q1): Selects the precursor ion (the ionized T3S molecule).

-

Second Quadrupole (Q2 - Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

-

Third Quadrupole (Q3): Selects a specific product ion (a fragment of the T3S molecule).

-

-

The specific precursor-to-product ion transition for T3S is monitored for quantification, providing high selectivity and reducing background noise.

-

-

Data Analysis:

-

Generate a calibration curve by analyzing standards of known T3S concentrations.

-

Quantify the T3S concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to T3S.

Thyroid Hormone Metabolism and T3S Formation

Caption: Metabolic pathways of thyroid hormones, highlighting the formation and reactivation of T3S.

TSH Regulation of SULT1A1 Expression

Caption: Signaling pathway of TSH-mediated suppression of SULT1A1 expression in thyrocytes.

Experimental Workflow for T3S Biomarker Discovery

Caption: A generalized workflow for investigating T3S as a clinical biomarker.

Future Directions and Conclusion

The study of this compound is a rapidly evolving area of thyroid research. While its role as a biomarker is becoming increasingly evident, further research is needed to fully elucidate its clinical utility. Key areas for future investigation include:

-

Prospective clinical trials: Large-scale prospective studies are needed to validate the diagnostic and prognostic value of T3S in various thyroid diseases and non-thyroidal illnesses.

-

Tissue-specific metabolism: Further investigation into the regulation of sulfatases in different tissues will provide a deeper understanding of the local control of thyroid hormone action.

-

Therapeutic potential: The possibility of modulating T3S levels for therapeutic purposes, for example, by developing specific sulfatase inhibitors or activators, warrants exploration.

References

- 1. A radioimmunoassay for measurement of 3,5,3'-triiodothyronine sulfate: studies in thyroidal and nonthyroidal diseases, pregnancy, and neonatal life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human thyroid phenol sulfotransferase enzymes 1A1 and 1A3: activities in normal and diseased thyroid glands, and inhibition by thyroid hormones and phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma membrane transport of thyroid hormones and its role in thyroid hormone metabolism and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thyroid stimulating hormone suppresses the expression and activity of cytosolic sulfotransferase 1a1 in thyrocytes [jstage.jst.go.jp]

- 5. Thyroid stimulating hormone suppresses the expression and activity of cytosolic sulfotransferase 1a1 in thyrocytes [jstage.jst.go.jp]

- 6. Thyroid stimulating hormone suppresses the expression and activity of cytosolic sulfotransferase 1a1 in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Triiodothyronine Sulfate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triiodothyronine sulfate (T3S), a major metabolite of the active thyroid hormone triiodothyronine (T3), has long been considered a biologically inactive byproduct of thyroid hormone metabolism. However, emerging evidence indicates that T3S serves as a crucial reservoir for the potent, biologically active T3, with its conversion regulated by a family of enzymes known as sulfatases. This localized regeneration of T3 from T3S provides a sophisticated mechanism for fine-tuning thyroid hormone signaling at the cellular level, offering potential therapeutic avenues for conditions associated with altered thyroid hormone status. This technical guide provides an in-depth exploration of the role of T3S in cellular signaling pathways, consolidating current knowledge on its metabolism, transport, and the downstream effects of its conversion to T3. We present quantitative data, detailed experimental protocols, and visual representations of the key pathways to facilitate further research and drug development in this evolving field.

Introduction: The Enigmatic Role of a Sulfated Metabolite

Thyroid hormones are critical regulators of development, metabolism, and cellular function. The primary active form, 3,5,3'-triiodothyronine (T3), exerts its effects through both genomic and non-genomic signaling pathways. While the direct actions of T3 are well-documented, the functions of its metabolites are less understood. This compound (T3S) is a sulfated conjugate of T3, traditionally viewed as an inactive metabolite destined for excretion. However, this perspective is shifting as research reveals that T3S can be reactivated through enzymatic desulfation, thereby acting as a local, controlled-release source of T3. This guide delves into the cellular machinery that governs the conversion of T3S to T3 and the subsequent impact on cellular signaling.

Metabolism and Transport of this compound

The cellular journey of T3S involves its transport across the cell membrane and its subsequent metabolism by intracellular sulfatases.

Cellular Uptake and Transport

Unlike T3, which has well-characterized transporters, T3S does not appear to have a dedicated, high-affinity, saturable uptake mechanism in all cell types, as demonstrated in a human choriocarcinoma cell line.[1] However, certain members of the Organic Anion Transporting Polypeptide (OATP) family have been shown to transport sulfated iodothyronines, suggesting a potential route for T3S entry into specific cells.[2]

The Key Role of Sulfatases in T3S Activation

The biological activity of T3S is contingent upon its desulfation to T3, a reaction catalyzed by arylsulfatases.

-

Arylsulfatase C (ARSC): This microsomal enzyme has been identified as a key player in the hydrolysis of iodothyronine sulfates.[3][4] Two distinct isoforms of ARSC, denoted as 's' and 'f', are encoded by separate genes on the X chromosome and exhibit tissue-specific expression patterns.[5][6][7][8] The 's' form is also known as steroid sulfatase (STS).

-

Steroid Sulfatase (STS): While primarily known for its role in steroid metabolism, STS has been shown to hydrolyze T3S.[5] Its expression is regulated by inflammatory signals and hormones, suggesting a potential link between inflammation, steroid metabolism, and local thyroid hormone availability.[1][2][6][9][10][11]

The desulfation of T3S is a critical control point, effectively gating the release of active T3 within the cell.

Cellular Signaling Pathways Modulated by this compound

The primary mechanism by which T3S influences cellular signaling is through its conversion to T3. Therefore, the signaling pathways affected by T3S are those responsive to T3. These can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling: Regulation of Gene Expression

Once regenerated from T3S, T3 can translocate to the nucleus and bind to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The T3-TR complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.

Key T3-responsive genes include those involved in:

-

Metabolism: Such as genes encoding enzymes involved in glycolysis, lipogenesis, and mitochondrial respiration.

-

Development: Genes critical for neuronal development and maturation.

-

Cell Proliferation and Differentiation: Including genes that regulate the cell cycle and cellular differentiation programs.

The localized production of T3 from T3S allows for tissue-specific and context-dependent regulation of these genes.

Non-Genomic Signaling: Rapid Cellular Responses

T3 regenerated from T3S can also initiate rapid, non-genomic signaling events that do not require gene transcription. These pathways are often initiated at the plasma membrane or in the cytoplasm and involve the activation of various protein kinases.

Key non-genomic pathways activated by T3 include:

-

PI3K/Akt Pathway: T3 can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which plays a central role in cell survival, growth, and metabolism.[3][12]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival, can also be activated by T3.[10]

The activation of these pathways by T3 derived from T3S can lead to rapid changes in cellular function, independent of new protein synthesis.

Quantitative Data on this compound Metabolism

The following table summarizes available quantitative data related to the enzymatic conversion of T3S and its interaction with cellular components.

| Parameter | Value | Species/System | Reference |

| Km for T3S desulfation | |||

| Arylsulfatase C (recombinant) | >50 µM | Human | [3][5] |

| Liver microsomes | >50 µM | Human, Rat | [3][5] |

| Placenta microsomes | >50 µM | Human | [3][5] |

| Vmax for T3S desulfation | |||

| Liver microsomes | 76 pmol/min/mg protein | Rat | [5] |

| Inhibition of T3 Uptake by T3S | |||

| Ki | 121.8 ± 35.2 µM | Human (JAr cells) | [1] |

| Binding Affinity of T3 to Nuclear Receptors | |||

| Kd | ~0.1 - 1 nM | Various | [9][13] |

Note: The high Km values suggest a relatively low affinity of the sulfatases for T3S, implying that this conversion may be most significant in cellular compartments or tissues where T3S concentrations are elevated.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of T3S in cellular signaling.

Protocol for Sulfatase Activity Assay

This protocol is adapted for measuring the activity of sulfatases that can hydrolyze T3S, using a colorimetric substrate, p-nitrocatechol sulfate (pNCS).

Materials:

-

Cell or tissue lysate (or purified enzyme)

-

Assay Buffer: 200 mM Sodium Acetate Buffer, pH 5.0

-

Substrate Solution: 6.25 mM p-Nitrocatechol Sulfate (pNCS)

-

Stop Solution: 1 N Sodium Hydroxide (NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 515 nm

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer and determine the protein concentration.

-

Reaction Setup:

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10-20 µL of sample (lysate or purified enzyme) to the sample wells.

-

For a blank, add the same volume of lysis buffer without the sample.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiate Reaction: Add 40 µL of pre-warmed Substrate Solution to all wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

-

Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction. The solution will turn yellow/brown in the presence of p-nitrocatechol.

-

Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from the sample readings. The sulfatase activity can be calculated using a standard curve of p-nitrocatechol and is typically expressed as units per milligram of protein (1 unit = 1 µmol of pNCS hydrolyzed per hour).

Protocol for Quantification of Intracellular T3 and T3S by LC-MS/MS

This protocol outlines the steps for the extraction and quantification of T3 and T3S from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells treated as required

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Internal Standards (e.g., ¹³C₆-T3, ¹³C₆-T3S)

-

Extraction Solvent: Acetonitrile with 1% formic acid

-

Reconstitution Solvent: 50:50 Methanol:Water

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Cell Harvesting and Lysis:

-

Wash cultured cells twice with ice-cold PBS.

-

Scrape cells in a minimal volume of PBS and transfer to a microcentrifuge tube.

-

Pellet the cells by centrifugation and remove the supernatant.

-

Resuspend the cell pellet in a known volume of water and lyse by sonication or freeze-thaw cycles.

-

-

Protein Precipitation and Extraction:

-

Add a known amount of internal standards to the cell lysate.

-

Add 3 volumes of ice-cold Extraction Solvent to the lysate.

-

Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume (e.g., 100 µL) of Reconstitution Solvent.

-

Centrifuge to pellet any insoluble debris and transfer the clear supernatant to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate T3 and T3S using a suitable gradient on a C18 column.

-

Detect and quantify T3, T3S, and their internal standards using multiple reaction monitoring (MRM) in positive or negative ion mode.

-

-

Data Analysis:

-

Construct standard curves for T3 and T3S using known concentrations.

-

Calculate the concentrations of T3 and T3S in the cell lysates based on the peak area ratios relative to the internal standards and normalize to the protein concentration or cell number.

-

Protocol for Luciferase Reporter Assay for T3-Mediated Gene Expression

This protocol describes how to use a luciferase reporter assay to measure the transcriptional activity of T3 generated from T3S.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression vector for the Thyroid Hormone Receptor (TR)

-

Luciferase reporter plasmid containing a Thyroid Hormone Response Element (TRE) driving luciferase expression

-

Transfection reagent

-

T3S, T3 (as a positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Co-transfect the cells with the TR expression vector and the TRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

A co-transfected plasmid expressing Renilla luciferase can be used as a control for transfection efficiency.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of T3S.

-

Include a positive control (T3) and a vehicle control.

-

-

Incubation: Incubate the cells for another 24-48 hours.

-

Luciferase Assay:

-

Lyse the cells and measure firefly luciferase activity using a luciferase assay kit according to the manufacturer's protocol.

-

If a Renilla control was used, measure Renilla luciferase activity as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Plot the relative luciferase units (RLU) against the concentration of T3S to generate a dose-response curve.

-

Conclusion and Future Directions

The role of this compound in cellular signaling is a rapidly advancing area of thyroid hormone research. It is now clear that T3S is not merely an inactive metabolite but a pro-hormone that can be locally reactivated to fine-tune thyroid hormone signaling. This localized control has significant implications for understanding tissue-specific actions of thyroid hormones in both health and disease.

Future research should focus on:

-

Identifying and characterizing all T3S-metabolizing sulfatases and their regulation in different tissues.

-

Elucidating the specific downstream signaling pathways that are preferentially activated by the localized production of T3 from T3S.

-

Developing selective modulators of sulfatase activity as potential therapeutic agents for a range of conditions, including metabolic disorders, neurodevelopmental diseases, and cancer.

A deeper understanding of the T3S-T3 axis will undoubtedly open new avenues for therapeutic intervention and provide a more complete picture of the intricate regulation of thyroid hormone action.

References

- 1. Transcriptional control of human steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Enzymatic Assay of Sulfatase (EC 3.1.6.1.) [sigmaaldrich.com]

- 4. Impact of the thyroid hormone T3 and its nuclear receptor TRα1 on colon cancer stem cell phenotypes and response to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Desulfation of 3,5,3'-triiodothyronine sulfate by microsomes from human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inflammatory Regulation of Steroid Sulfatase, A Novel Mechanism to Control Estrogen Homeostasis and Inflammation in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. The human arylsulfatase-C isoenzymes: two distinct genes that escape from X inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gene - STS [maayanlab.cloud]

- 10. Estrogen Sulfotransferase and Sulfatase in Steroid Homeostasis, Metabolic Disease, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Identical Gene Regulation Patterns of T3 and Selective Thyroid Hormone Receptor Modulator GC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inflammatory regulation of steroid sulfatase: A novel mechanism to control estrogen homeostasis and inflammation in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

T3S as an Inactive Reservoir for Active T3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triiodothyronine (T3) is the most biologically active form of thyroid hormone, playing a critical role in regulating metabolism, growth, and development. The bioavailability of T3 is tightly controlled through a complex interplay of synthesis, transport, and metabolism. A key aspect of this regulation is the reversible sulfation of T3 to form 3,3',5-triiodo-L-thyronine sulfate (T3S). T3S is a biologically inactive metabolite that serves as a readily available, inactive reservoir of its potent parent hormone. This technical guide provides an in-depth exploration of the core concepts surrounding T3S as a reservoir for active T3, including the enzymatic processes of sulfation and desulfation, the tissue-specific distribution of these activities, and the physiological and pathological conditions that influence this metabolic pathway. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in the field.

Introduction

Thyroid hormone action is primarily mediated by the binding of T3 to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes. The intracellular concentration of T3 is a critical determinant of thyroid status. While circulating T3 levels are important, local tissue-specific regulation of T3 availability provides a finer level of control over thyroid hormone signaling.

One of the principal mechanisms for modulating local T3 concentrations is through the process of sulfation. The addition of a sulfate group to the phenolic hydroxyl group of T3 by sulfotransferase enzymes renders the hormone inactive. This sulfated conjugate, T3S, has a low affinity for TRs and is more water-soluble, facilitating its excretion. However, this is not a terminal inactivation pathway. The sulfate group can be removed by arylsulfatases, regenerating active T3. This reversible sulfation-desulfation pathway establishes T3S as an inactive, yet readily mobilizable, reservoir of T3. This is particularly important in conditions where T3 production from thyroxine (T4) is impaired, such as during fetal development, critical illness, and fasting.

The Metabolic Pathway: Sulfation and Desulfation

The conversion between active T3 and inactive T3S is a dynamic process governed by the activities of two key enzyme families: sulfotransferases (SULTs) and arylsulfatases.

Sulfation of T3 to T3S

The sulfation of T3 is catalyzed by cytosolic sulfotransferase enzymes, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. Several SULT isoforms have been shown to sulfate thyroid hormones, with SULT1A1 being a major contributor in the human liver and kidney. The reaction involves the transfer of a sulfonate group from PAPS to the phenolic hydroxyl group of T3.

Desulfation of T3S to T3

The regeneration of active T3 from T3S is mediated by arylsulfatases, which are primarily localized in the microsomal and lysosomal compartments of the cell. Arylsulfatase C (ARSC), also known as steroid sulfatase (STS), is a key enzyme in this process and is expressed in various tissues, including the liver, kidney, and placenta.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and concentrations of T3 and T3S.

Table 1: Kinetic Parameters of Enzymes Involved in T3S Metabolism

| Enzyme Family | Enzyme | Substrate | Tissue/Source | Km (µM) | Vmax | Reference(s) |

| Sulfotransferases | SULT1A1 (recombinant human) | T3 | - | 29.1 | Not Reported | |

| SULT1A3 (recombinant human) | T3 | - | 112 | Not Reported | ||

| Cytosol | T3 | Human Liver | 54.9 | Not Reported | ||

| Cytosol | T3 | Human Kidney | 27.8 | Not Reported | ||

| Cytosol | T3 | Rat Liver | 114 | 159 pmol/mg protein/h | ||

| Arylsulfatases | ARSC (recombinant human) | T3S | - | >50 | Not Reported | |

| Microsomes | T3S | Human Liver | >50 | Not Reported | ||

| Microsomes | T3S | Human Placenta | >50 | Not Reported |

Table 2: Serum Concentrations of T3 and T3S in Different Physiological and Pathological States

| Condition | Species | T3 Concentration | T3S Concentration | Reference(s) |

| Euthyroid (Normal) | Human | Normal | 50 ± 16 pmol/L | |

| End-Stage Neoplastic Disease | Human | Lower than normal | 71 ± 32 pmol/L (significantly higher) | |

| Chronic Renal Failure | Human | Lower than normal | 100 ± 24 pmol/L (significantly higher) | |

| Fasting/Non-Thyroidal Illness | Human | Low total and free T3 | Elevated |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of T3S metabolism.

Measurement of T3 and T3S in Biological Samples

Method 1: Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive method for quantifying T3 and T3S in serum, plasma, and tissue homogenates.

-

Principle: This is a competitive binding assay where the unlabeled hormone in the sample competes with a fixed amount of radiolabeled hormone (e.g., ¹²⁵I-T3 or ¹²⁵I-T3S) for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.

-

Protocol Outline for T3S RIA in Tissue Homogenates:

-

Tissue Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

-

Extraction (Optional but Recommended): Extract the hormones from the homogenate using a solvent mixture (e.g., ethanol/saline) to remove interfering substances.

-

Assay Setup: In assay tubes, add a standard curve of known T3S concentrations, the prepared tissue extracts, a fixed amount of ¹²⁵I-T3S, and the anti-T3S antibody.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Hormone: Precipitate the antibody-bound fraction using a secondary antibody and centrifugation.

-

Quantification: Measure the radioactivity in the precipitate using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the T3S standards. Determine the T3S concentration in the samples by interpolating their percentage of bound radioactivity on the standard curve.

-

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay technique that uses an enzyme-linked antibody for detection.

-

Principle: In a competitive ELISA for T3, a microplate is coated with anti-T3 antibodies. The sample containing T3 is added along with a fixed amount of enzyme-conjugated T3. The sample T3 and enzyme-conjugated T3 compete for binding to the antibody. After washing, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of T3 in the sample.

-

Protocol Outline for Total T3 ELISA:

-

Sample and Standard Preparation: Prepare a standard curve of T3 and dilute patient serum or other biological samples.

-

Coating: Use a microplate pre-coated with anti-T3 antibodies.

-

Competitive Reaction: Add the standards and samples to the wells, followed by the addition of a fixed concentration of HRP-conjugated T3. Incubate to allow for competitive binding.

-

Washing: Wash the plate to remove unbound components.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate to develop color.

-

Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the T3 concentrations in the samples.

-

Measurement of Sulfatase Activity

Method: Colorimetric Assay

This assay measures the activity of sulfatases by monitoring the hydrolysis of a chromogenic substrate.

-

Principle: A synthetic substrate, such as p-nitrocatechol sulfate, is used. In the presence of sulfatase, the sulfate group is cleaved, producing p-nitrocatechol, which is a colored compound that can be quantified spectrophotometrically.

-

Protocol Outline:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate buffer.

-

Reaction Mixture: In a microplate, prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate, pH 5.0), the sample, and the p-nitrocatechol sulfate substrate.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stopping the Reaction: Stop the reaction by adding a strong base (e.g., NaOH).

-

Measurement: Measure the absorbance of the product (p-nitrocatechol) at 515 nm.

-

Data Analysis: Calculate the sulfatase activity based on a standard curve of p-nitrocatechol. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per hour under the specified conditions.

-

Signaling Pathways and Experimental Workflows

The local regeneration of T3 from T3S can have a significant impact on intracellular signaling by increasing the pool of active hormone available to bind to nuclear receptors and modulate gene expression.

Signaling Pathway

The primary signaling pathway for T3 involves its entry into the cell, transport to the nucleus, binding to thyroid hormone receptors (TRs), and subsequent regulation of target gene transcription. The conversion of T3S to T3 directly feeds into this pathway by increasing the intracellular concentration of the active ligand.

Caption: T3S is transported into the cell and converted to active T3 by arylsulfatases, thereby increasing the intracellular T3 pool available for nuclear receptor binding and gene regulation.

Experimental Workflow for Studying T3S to T3 Conversion and Action

The following workflow outlines a typical experimental approach to investigate the role of T3S as a T3 reservoir in a cellular or animal model.

Caption: An experimental workflow to assess the conversion of T3S to T3 and its biological effects in a hypothyroid model.

Conclusion

The reversible sulfation of T3 represents a sophisticated mechanism for regulating thyroid hormone activity at the tissue level. T3S serves as a crucial, biologically inactive reservoir that can be rapidly converted back to active T3, thereby maintaining local euthyroidism in the face of fluctuating systemic hormone levels. This pathway is of particular importance in understanding thyroid hormone homeostasis during development and in various disease states. For drug development

The Critical Role of Sulfation in Thyroid Hormone Deactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfation, a key Phase II metabolic reaction, plays a pivotal role in the regulation and deactivation of thyroid hormones. This process, catalyzed by a family of enzymes known as sulfotransferases (SULTs), modifies thyroid hormones by adding a sulfonate group, thereby altering their biological activity and metabolic fate. This technical guide provides an in-depth exploration of the mechanisms of thyroid hormone sulfation, the enzymes involved, and its physiological significance, particularly in fetal development. Detailed experimental protocols for studying thyroid hormone sulfation are provided, along with a comprehensive summary of quantitative data to support further research and drug development in this area.

Introduction

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are essential for normal growth, development, and metabolism.[1] Their circulating levels and cellular action are tightly regulated by a complex system of synthesis, transport, activation, and deactivation pathways. While deiodination has long been recognized as the principal metabolic pathway, sulfation has emerged as a critical mechanism for thyroid hormone deactivation and clearance.[2][3][4]

Sulfation of the phenolic hydroxyl group of iodothyronines has profound effects on their subsequent metabolism.[2][5] Notably, sulfation of T4 prevents its conversion to the biologically active T3 by outer ring deiodination (ORD) and instead shunts it towards irreversible inactivation to reverse T3 (rT3) through inner ring deiodination (IRD).[2][5][6] Furthermore, sulfation significantly accelerates the deiodination of T3 and its metabolites, marking it as a crucial step in their inactivation and excretion.[2][3][6] This guide will delve into the core aspects of this vital metabolic process.

The Enzymatic Machinery of Thyroid Hormone Sulfation

The sulfation of thyroid hormones is catalyzed by cytosolic sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfonate donor.[7] Several SULT isoforms have been identified to sulfate thyroid hormones, with SULT1A1 being a key enzyme in humans.[4][6][8]

Key Sulfotransferase Isoforms

-

SULT1A1: This enzyme is abundantly expressed in the human liver and demonstrates the highest affinity for iodothyronines, particularly 3,3'-diiodothyronine (3,3'-T2).[4][7][9] It is considered a major contributor to thyroid hormone sulfation in humans.[4][6]

-

SULT1A3: While primarily known for its role in catecholamine metabolism, SULT1A3 can also sulfate thyroid hormones, albeit with a lower affinity than SULT1A1.[4]

-

SULT1E1: Also known as estrogen sulfotransferase, SULT1E1 is capable of sulfating both T4 and T3, as well as their metabolites.[10] It shows a preference for rT3 and 3,3'-T2.[10]

Quantitative Data on Thyroid Hormone Sulfation

The following tables summarize the key quantitative data related to the kinetics of thyroid hormone sulfation by various SULT enzymes and the inhibitory effects of different compounds.

Table 1: Kinetic Parameters of Human Sulfotransferases for Thyroid Hormones

| Enzyme | Substrate | Apparent K_m_ (μM) | Apparent V_max_ (pmol/min/mg protein) | Tissue/System | Reference |

| SULT1A1 | 3,3'-T2 | 0.14 | 239 | Recombinant (Salmonella) | [11] |

| SULT1A1 | T3 | 29.1 | - | Recombinant (Salmonella) | [4] |

| SULT1A3 | 3,3'-T2 | 33 | 158 | Recombinant (Salmonella) | [4][11] |

| SULT1A3 | T3 | 112 | - | Recombinant (Salmonella) | [4] |

| Liver Cytosol | 3,3'-T2 | 1.02 | 22.7 | Human | [4] |

| Liver Cytosol | T3 | 54.9 | - | Human | [4] |

| Kidney Cytosol | 3,3'-T2 | 0.64 | 2.7 | Human | [4] |

| Kidney Cytosol | T3 | 27.8 | - | Human | [4] |

| Liver Cytosol | 3,3'-T2 | 1.07 | 153 | Human | [7][12] |

Table 2: Kinetic Parameters of Rat Sulfotransferases for 3,3'-T2

| Enzyme/Tissue | Apparent K_m_ (μM) | Apparent V_max_ (nmol/min/mg protein) | Reference |

| Male Liver Cytosol | 1.77 | 1.94 | [13] |

| Female Liver Cytosol | 4.19 | 1.45 | [13] |

| Male Liver (PAPS) | 4.92 | 0.72 | [13] |

| Female Liver (PAPS) | 3.80 | 0.31 | [13] |

Table 3: IC50 Values for Inhibition of 3,3'-T2 Sulfation in Human Liver Cytosol

| Inhibitor | IC50 (nM) | Reference |

| 2,4,6-Trifluorophenol (TFP) | 4.6 | [7] |

| 2,4,6-Trichlorophenol (TCP) | 4.3 | [7] |

| 2,4,6-Tribromophenol (TBP) | 8.3 | [7] |

| 2,4,6-Triiodophenol (TIP) | 140 | [7] |

| 3-OH BDE 47 | 60 | [7] |

| 6-OH BDE 47 | 130 | [7] |

| 5-OH BDE 47 | 400 | [7] |

| 2'-OH BDE 3 | 500 | [7] |

| 3'-OH BDE 7 | 410 | [7] |

| 3'-OH BDE 28 | 190 | [7] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows related to thyroid hormone sulfation.

Figure 1: Overview of Thyroid Hormone Activation and Deactivation Pathways.

Figure 2: Experimental Workflow for a Radiometric Sulfotransferase Assay.

Experimental Protocols

Preparation of Tissue Cytosol for Sulfotransferase Assays

-

Tissue Homogenization: Approximately 200 mg of tissue (e.g., liver, kidney) is homogenized in 1 ml of ice-cold phosphate buffer (10 mM KH2PO4, 1 M dithiothreitol, 10% glycerol, pH 7.4).[14]

-

Centrifugation: The homogenate is centrifuged at 100,000g for 1 hour at 4°C.[14]

-

Supernatant Collection: The resulting supernatant (cytosolic fraction) is carefully collected, aliquoted, and stored at -80°C until use.[14]

-

Protein Quantification: The total protein concentration of the cytosol is determined using a standard method, such as the Bradford assay, with bovine serum albumin as a standard.[5][14]

Radiometric Sulfotransferase Activity Assay

This assay measures the transfer of a sulfonate group from [35S]PAPS to a thyroid hormone substrate.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a total volume of 150-200 µl containing:

-